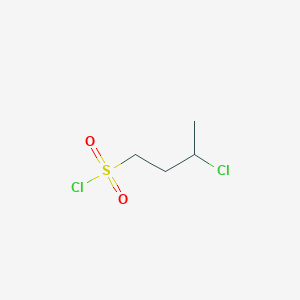

3-Chlorobutane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chlorobutane-1-sulfonyl chloride is a chemical compound with the formula C4H8Cl2O2S . It is used for research and development purposes . It is a useful research chemical and is available for purchase from various suppliers .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, can be achieved through chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography .Molecular Structure Analysis

The molecular formula of this compound is C4H8Cl2O2S . The molecular weight is 191.07 g/mol . The structure of this compound includes a sulfonyl group (SO2) and a chloride group (Cl) attached to a butane backbone .Chemical Reactions Analysis

Sulfonyl chlorides, like this compound, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . This reactivity is due to the presence of a good leaving group (Cl) in the sulfonyl chloride .Applications De Recherche Scientifique

Catalytic Decarboxylative Radical Sulfonylation

This process is crucial in synthesizing sulfones, which are key structures in pharmaceuticals and agrochemicals. The technique utilizes sulfinates in a visible-light-induced reaction with redox-active esters of aliphatic carboxylic acids, demonstrating broad substrate scope and functional group compatibility. This method facilitates the late-stage modification of complex natural products and bioactive pharmaceuticals, including the synthesis of anti-prostate cancer drug bicalutamide. A proposed mechanism involves sulfonyl group transfer, highlighting the role of sulfonyl chlorides in radical sulfonylation processes (Jiayan He et al., 2020).

Sultones Organo-métalliques and Sulfonation Reactions

The study of substituted silacyclobutanes with sulfur trioxide and other sulfonating agents, including trimethylsilyl chlorosulfonate, has led to the production of 4-sila-1,4-butanesultones. This research provides insights into the behavior of silacyclobutanes in sulfonation reactions, revealing mechanisms and the effects of different substituents on the insertion of sulfur trioxide into Si-C bonds (J. Dubac et al., 1970).

Mechanochemistry in Pharmaceutical Synthesis

The application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide, demonstrates a novel approach to pharmaceutical manufacturing. This method employs either stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates, showcasing the versatility of sulfonyl chloride derivatives in drug synthesis (Davin Tan et al., 2014).

Heteroaryl Sulfonamides and Sulfonyl Fluorides

The oxidation of heteroaromatic thiols to sulfonyl chloride at low temperatures using aqueous sodium hypochlorite illustrates a rapid and gas-free method for preparing sulfonyl fluorides. These compounds have potential as monomers in parallel chemistry efforts, highlighting the importance of sulfonyl chloride derivatives in developing new chemical entities (S. Wright et al., 2006).

Solid-Phase Synthesis of Heterocycles

The use of polymer-supported sulfonyl chloride for the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones from 1,2-diols represents a significant advancement in the synthesis of heterocyclic compounds. This method facilitates the preparation of oxazolidinones with high enantiopurity, underscoring the utility of sulfonyl chloride functionalities in the development of novel synthetic methodologies (P. Holte et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

3-chlorobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O2S/c1-4(5)2-3-9(6,7)8/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTHSJPWBHRPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)

![2-CYANO-2-[(2Z)-5-[(3-NITROPHENYL)METHYL]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE](/img/structure/B2988117.png)

![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)

![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2988132.png)